REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([C:8]([CH3:9])=[O:10])[cH:5][cH:6][cH:7]1.[CH3:16][OH:17].[CH:11]([O-:12])=[O:13].[Cl:19][Rh:20]([Cl:21])[C:22]1=[C:30]([CH3:31])[C:28]([CH3:29])=[C:26]([CH3:27])[C:23]1([CH3:24])[CH3:25].[ClH:15].[NH4+:14].[OH2:18]>>[Br:1][c:2]1[cH:3][c:4]([CH:8]([CH3:9])[NH2:14])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)c1cccc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([C:8]([CH3:9])=[O:10])[cH:5][cH:6][cH:7]1.[CH3:16][OH:17].[CH:11]([O-:12])=[O:13].[Cl:19][Rh:20]([Cl:21])[C:22]1=[C:30]([CH3:31])[C:28]([CH3:29])=[C:26]([CH3:27])[C:23]1([CH3:24])[CH3:25].[ClH:15].[NH4+:14].[OH2:18]>>[Br:1][c:2]1[cH:3][c:4]([CH:8]([CH3:9])[NH2:14])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)c1cccc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([C:8]([CH3:9])=[O:10])[cH:5][cH:6][cH:7]1.[CH3:16][OH:17].[CH:11]([O-:12])=[O:13].[Cl:19][Rh:20]([Cl:21])[C:22]1=[C:30]([CH3:31])[C:28]([CH3:29])=[C:26]([CH3:27])[C:23]1([CH3:24])[CH3:25].[ClH:15].[NH4+:14].[OH2:18]>>[Br:1][c:2]1[cH:3][c:4]([CH:8]([CH3:9])[NH2:14])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)c1cccc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |